Broad-Spectrum NMDA Receptor Subtype Antagonism vs. NR2B-Selective Conantokin-G
Conantokin-T exhibits non-selective antagonism across all four tested NMDA receptor subunit combinations, in stark contrast to conantokin-G which demonstrates high NR2B selectivity and fails to inhibit NR2A-containing receptors [1]. This broad activity profile makes conantokin-T the appropriate choice for studies requiring pan-NMDA receptor modulation rather than subunit-restricted intervention.
| Evidence Dimension | NMDA receptor subunit selectivity profile |
|---|---|
| Target Compound Data | Inhibits NR1a/2A, NR1a/2B, NR1b/2A, and NR1b/2B (non-selective antagonist across all four subunit combinations) |
| Comparator Or Baseline | Conantokin-G: Does not substantially affect ion flow into NR1a,b/NR2A; potently inhibits NR1a,b/NR2B only (NR2B-selective) |
| Quantified Difference | Con-T inhibits 4/4 subunit combinations tested; Con-G inhibits 1/4 (NR2B-containing only), representing a 4-fold broader receptor subtype coverage |
| Conditions | HEK-293 cells expressing recombinant NMDAR subunits; glutamate/glycine-evoked ion currents |
Why This Matters
Investigators requiring pan-NMDA receptor antagonism or studying NR2A-containing receptor populations must select conantokin-T, as conantokin-G is functionally inactive at NR2A-containing receptors.
- [1] Sheng Z, Dai Q, Prorok M, Castellino FJ. Subtype-selective antagonism of N-methyl-D-aspartate receptor ion channels by synthetic conantokin peptides. Neuropharmacology. 2007;53(1):145-156. doi: 10.1016/j.neuropharm.2007.04.016. View Source
